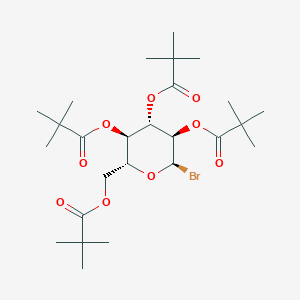

2,3,4,6-四-O-叔丁酰基-α-D-吡喃葡萄糖基溴

描述

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a chemical compound used in glycosylation reactions. It is particularly noted for its high yield in the glycosylation of benzyl alcohol and cholesterol when used in the presence of silver salts. This compound is a derivative of glucose and is characterized by the presence of pivaloyl protective groups, which are known for their steric bulkiness .

Synthesis Analysis

The synthesis of glycosides using 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is efficient and yields high results due to the steric hindrance provided by the tert-butyl substituents. These substituents prevent the formation of orthoesters, which are a common side product in the Koenigs-Knorr synthesis when using acetyl-protected glucopyranosyl bromides. The steric hindrance directs the reaction towards the formation of the desired glycoside .

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is such that the tert-butyl substituents provide steric bulk around the acyloxonium ion intermediate, which is formed during the glycosylation reaction. This steric bulk is crucial in preventing unwanted side reactions and directing the nucleophilic attack to the desired carbon atom, thus favoring glycoside formation .

Chemical Reactions Analysis

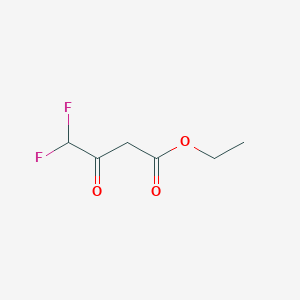

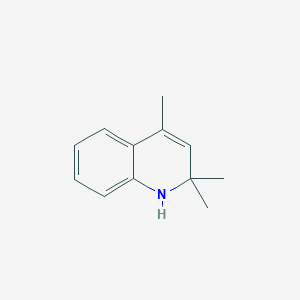

This compound is versatile in its chemical reactions. It has been used to synthesize triazole-linked glycoconjugates through a 1,3-dipolar cycloaddition reaction with 1-ethynylbenzene, resulting in the formation of 1-(2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl)-4-phenyl-1,2,3-triazole. Such triazole-linked glycoconjugates are significant due to their biological activity and as intermediates in organic synthesis . Additionally, it has been used to synthesize isothiocyanate derivatives, which serve as intermediates for the synthesis of various glycosyl derivatives with potential pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide are not explicitly detailed in the provided papers. However, the presence of pivaloyl groups suggests that it is likely to be a solid at room temperature and may have limited solubility in water due to its bulky protective groups. The reactivity of the bromide suggests that it would be soluble in common organic solvents, which is typical for glycosylation reactions. The protective groups also imply that it would be stable under a range of conditions until the desired deprotection step in the synthesis .

科学研究应用

有机合成中的糖基化

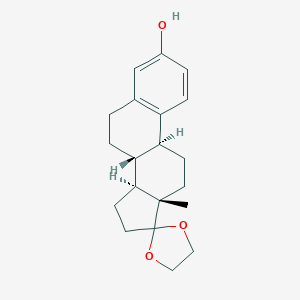

2,3,4,6-四-O-叔丁酰基-α-D-吡喃葡萄糖基溴是各种糖苷合成的关键糖基供体。它已被用于 Koenigs-Knorr 反应中,成功制备胆固醇葡萄糖苷,在中性介质中表现出高收率和有效性,从而避免了原酯的形成 (Presser、Kunert 和 Pötschger,2006 年)。此外,它在各种底物的立体选择性糖基化中发挥着至关重要的作用,例如甾体醇,导致有效转化为 β-葡萄糖苷 (Harréus 和 Kunz,1986 年)。

新型化合物的合成

该化合物是合成多种分子的重要工具。它已被用于制备噻唑-2(3H)-亚胺连接的糖缀合物和葡萄糖吡喃基异硫氰酸酯,作为进一步合成各种糖基衍生物的关键中间体 (Zhou 等人,2008 年)。它的应用延伸到 N-糖苷的合成和不对称合成方法的开发,用于 α,β-二氨基酸 (Wang、Zhang 和 Yu,2007 年)。

先进的糖缀合物研究

该化合物在糖缀合物的先进研究中具有重要意义。例如,它已被用于合成三唑连接的糖缀合物,它们是具有生物活性的重要杂环化合物 (陈惠宗,2007 年)。此外,它还在制备具有杂环肟的新型糖缀合物中发挥作用,有助于理解糖科学中的分子异构现象 (Odžak 等人,2006 年)。

安全和危害

未来方向

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDBCYHGMPHOAL-SFFUCWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020960 | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide | |

CAS RN |

81058-27-7 | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81058-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-alpha-D-glucopyranosyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081058277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)